Edatrexate, also known as 10-ethyl-10-deaza-aminopterin, is a potent antifolate compound that serves as an analogue of methotrexate. It exhibits significant antitumor activity, particularly against various cancers such as non-small-cell lung cancer, breast cancer, non-Hodgkin's lymphoma, and head and neck cancers. The compound functions primarily by inhibiting dihydrofolate reductase, an enzyme critical for nucleotide synthesis, thereby interfering with DNA and RNA synthesis in rapidly dividing cells . Edatrexate's unique structure allows for enhanced cellular uptake and polyglutamylation within tumor cells compared to methotrexate, resulting in a superior therapeutic index and reduced toxicity to normal tissues .
Edatrexate has demonstrated notable biological activity:
The synthesis of edatrexate involves several steps:
A simplified reaction pathway can be represented as follows:
text10-deazaaminopterin + Ethylating agent → Edatrexate + By-products
Edatrexate is primarily used in oncology due to its potent antitumor properties. Its applications include:
Edatrexate has been studied for its interactions with other drugs:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methotrexate | 4-amino-10-methylfolic acid | Widely used but has significant side effects |
Pemetrexed | 5-(3-amino-2-methylphenyl)-5-oxopentanoic acid | Effective against mesothelioma; less polyglutamylation |
Trimethoprim | 2,4-diamino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidine | Primarily an antibiotic; less cytotoxicity |
Edatrexate's unique ability to evade rapid elimination from sensitive tissues while maintaining high levels in tumor cells distinguishes it from these compounds. Its enhanced entry into tumor cells and effective polyglutamylation contribute to its potential as a valuable therapeutic agent in oncology .
Edatrexate exhibits potent inhibitory activity against dihydrofolate reductase through a competitive binding mechanism that closely parallels the kinetic behavior of methotrexate while demonstrating enhanced therapeutic properties [1] [2]. The compound functions as a tight-binding inhibitor of dihydrofolate reductase, with binding kinetics characterized by an initial rapid formation of an enzyme-nicotinamide adenine dinucleotide phosphate-inhibitor complex, followed by a slower isomerization step that establishes the final high-affinity binding state [3] [4].
The inhibition constant for edatrexate against human dihydrofolate reductase falls within the low nanomolar range, demonstrating binding affinity comparable to methotrexate [1] [5]. Kinetic studies reveal that edatrexate binding follows Mechanism B kinetics, characterized by rapid initial complex formation followed by slow conformational changes that enhance binding stability [3]. The dissociation constant for the enzyme-edatrexate complex demonstrates thermodynamic stability similar to other classical antifolates, with the compound exhibiting competitive inhibition patterns when analyzed through double reciprocal plot analysis [4] [6].
The binding mechanism involves multiple conformational states of the dihydrofolate reductase enzyme, with edatrexate capable of binding to different enzyme conformations that exist in dynamic equilibrium at physiological pH [4] [6]. Single-molecule kinetic studies have revealed conformational changes within the enzyme-inhibitor complex that involve opening and closing movements of the enzyme active site loop, with rate constants for these conformational transitions occurring at approximately 2-4 per second [4] [6]. These conformational dynamics contribute to the overall binding kinetics and may influence the residence time of edatrexate within the active site.
Parameter | Value | Reference Notes |
---|---|---|
Molecular Weight (g/mol) | 467.5 | PubChem molecular data |
Chemical Formula | C22H25N7O5 | Chemical structure |
Ki for DHFR Inhibition | Comparable to methotrexate (low nM range) | Similar potency to methotrexate |
Binding Mechanism | Tight-binding inhibition | Slow, tight-binding kinetics |
Enzymatic Target | Dihydrofolate reductase | Primary target enzyme |
Competitive vs Non-competitive | Competitive inhibition | Competes with dihydrofolate substrate |
The structural determinants of edatrexate binding involve interaction with the folate binding site of dihydrofolate reductase, where the compound competes directly with the natural substrate dihydrofolate for enzyme occupancy [1] [3]. The 10-ethyl substitution and deaza modification in the pteridine ring system of edatrexate contribute to its binding characteristics while maintaining the essential molecular recognition elements required for high-affinity dihydrofolate reductase interaction [1] [7].
Edatrexate undergoes extensive intracellular polyglutamylation catalyzed by folylpolyglutamate synthetase, a process that represents a critical determinant of its enhanced therapeutic efficacy compared to methotrexate [7] [8]. The polyglutamylation process involves the sequential addition of glutamic acid residues to the gamma-carboxyl group of the terminal glutamate moiety, creating polyglutamate derivatives that exhibit significantly enhanced retention within tumor cells [7] [9].
The efficiency of edatrexate polyglutamylation substantially exceeds that observed with methotrexate, with studies demonstrating superior substrate recognition by folylpolyglutamate synthetase [7] [9]. This enhanced polyglutamylation occurs preferentially in tumor cells compared to normal tissues, contributing to the selective toxicity profile of edatrexate [8]. The formation of polyglutamate derivatives results in metabolic trapping, as these charged compounds cannot readily cross cell membranes and accumulate to high intracellular concentrations [1] [7].
Kinetic analysis of folylpolyglutamate synthetase activity with edatrexate reveals favorable Michaelis-Menten parameters, with the compound serving as an efficient substrate for polyglutamate chain elongation [9]. The polyglutamylation process continues until polyglutamate chains of 2-5 glutamyl residues are formed, with longer chain lengths associated with enhanced retention and biological activity [7]. Cellular studies have demonstrated that edatrexate polyglutamates persist within cells for extended periods following drug removal, contributing to sustained inhibition of target enzymes [7] [9].
Transport System | Km Value (μM) | pH Optimum | Edatrexate Specificity |
---|---|---|---|
Reduced Folate Carrier (RFC1) | 2-7 | 7.4 | Good substrate |
Proton-Coupled Folate Transporter (PCFT) | 0.5-3 (pH 5.5) | 5.5 | Moderate substrate |
Folate Receptor (FR) | 0.01-0.1 (nM range) | Endosomal pH | Lower affinity than folic acid |
Polyglutamylation Efficiency | Enhanced vs MTX | N/A | Superior to methotrexate |
The metabolic trapping mechanism involves both the increased molecular size and negative charge density of polyglutamated edatrexate derivatives, which prevent efflux through membrane transport systems [7] [8]. Research has demonstrated that resistance mechanisms involving decreased folylpolyglutamate synthetase activity represent a significant pathway for acquired resistance to edatrexate, with resistant cell lines exhibiting 2- to 28-fold reductions in enzyme activity [9]. The kinetic basis for these changes involves alterations in the maximum velocity rather than substrate affinity, suggesting that resistance develops through decreased enzyme expression or stability [9].
Edatrexate cellular uptake occurs through multiple folate transport systems, with the reduced folate carrier and proton-coupled folate transporter representing the primary pathways for drug entry into target cells [10] [11]. The reduced folate carrier, encoded by the SLC19A1 gene, functions as the major transport mechanism at physiological pH, mediating edatrexate influx through an organic anion antiporter mechanism that utilizes the transmembrane organic phosphate gradient [11] [12].
Kinetic analysis reveals that edatrexate exhibits good substrate properties for reduced folate carrier-mediated transport, with influx Km values ranging from 2-7 μM, comparable to other classical antifolates [10] [11]. The transport process demonstrates optimal activity at pH 7.4, with decreasing efficiency as pH is lowered below 6.5 [11]. The reduced folate carrier shows selectivity for reduced folates and antifolates, with edatrexate binding competing effectively with endogenous folate substrates for carrier occupancy [10] [11].
The proton-coupled folate transporter, encoded by SLC46A1, provides an alternative uptake pathway that becomes particularly relevant under acidic conditions characteristic of tumor microenvironments [12] [13]. This transporter exhibits optimal activity at pH 5.5, with edatrexate demonstrating moderate substrate properties characterized by influx Km values of 0.5-3 μM under acidic conditions [12] [13]. The proton-coupled folate transporter mechanism involves symport of protons and folate substrates, enabling concentrative uptake against chemical gradients [12].
Comparative transport studies have revealed that edatrexate uptake kinetics vary significantly between the two transport systems, with reduced folate carrier providing the primary route under physiological conditions while proton-coupled folate transporter contributes increasingly under acidic conditions [10] [12]. The pH dependency of transport has important implications for drug distribution, as solid tumors often exhibit acidic extracellular environments that could favor proton-coupled folate transporter-mediated uptake [12].
Folate receptor-mediated endocytosis represents a third transport pathway, though edatrexate exhibits lower affinity for folate receptors compared to natural folates [11]. The endocytic process involves binding to membrane-associated folate receptors followed by internalization and delivery to acidic endosomal compartments, where the proton-coupled folate transporter may facilitate drug release into the cytoplasm [12]. Transport kinetic studies have demonstrated that edatrexate resistance can develop through downregulation of reduced folate carrier expression, emphasizing the critical role of this transporter in determining drug sensitivity [14] [15].
Edatrexate exerts secondary inhibitory effects on thymidylate synthase and purine biosynthesis enzymes through mechanisms that depend on its polyglutamylated metabolites and the disruption of cellular folate cofactor pools [16] [17]. Following dihydrofolate reductase inhibition, edatrexate treatment leads to depletion of tetrahydrofolate cofactors required for one-carbon transfer reactions, resulting in secondary inhibition of thymidylate synthase and purine biosynthetic enzymes [1] [2].
The mechanism of thymidylate synthase inhibition involves both substrate depletion and direct enzymatic inhibition by accumulated dihydrofolate and edatrexate polyglutamate derivatives [16] [17]. Methotrexate polyglutamates have been demonstrated to exhibit 75-300 fold greater potency than the parent compound as thymidylate synthase inhibitors, with inhibition constants ranging from 0.17 to 0.047 μM for polyglutamate derivatives containing 2-5 glutamic acid residues [16]. These polyglutamates function as noncompetitive inhibitors of thymidylate synthase, contrasting with the uncompetitive inhibition pattern observed with the monoglutamate forms [16].
Enzyme Target | Inhibition Type | IC50/Ki Range | Mechanism |
---|---|---|---|
Dihydrofolate Reductase | Direct competitive | Low nanomolar | Blocks tetrahydrofolate regeneration |
Thymidylate Synthase | Indirect via polyglutamates | Enhanced with polyglutamylation | Depletion of cofactor availability |
Glycinamide Ribonucleotide Formyltransferase | Secondary target | Variable | Purine synthesis interruption |
Aminoimidazole Carboxamide Ribonucleotide Transformylase | Secondary target | Polyglutamate-dependent | Purine synthesis interruption |
Purine biosynthesis interference occurs through inhibition of folate-dependent enzymes in the de novo purine synthetic pathway, particularly glycinamide ribonucleotide formyltransferase and aminoimidazole carboxamide ribonucleotide transformylase [1] [18] [19]. These enzymes require 10-formyltetrahydrofolate as a cofactor for formyl group transfer reactions essential for purine ring formation [18] [20]. Edatrexate treatment results in depletion of these folate cofactors, leading to accumulation of purine synthetic intermediates and ultimate inhibition of purine nucleotide synthesis [18] [19].
Studies have demonstrated that edatrexate causes inhibition of purine synthesis at the step catalyzed by aminoimidazole carboxamide ribonucleotide transformylase, evidenced by 2-3 fold expansion of the aminoimidazole carboxamide ribonucleotide pool [19]. This inhibition coincides with intracellular accumulation of dihydrofolate, which functions as a direct inhibitor of the transformylase enzyme [19]. The inhibition of purine biosynthesis represents a multifactorial process involving both cofactor depletion and direct enzymatic inhibition by accumulated metabolites [18] [19].
The glycinamide ribonucleotide formyltransferase enzyme catalyzes the direct transfer of formyl groups from tetrahydrofolate cofactors to glycinamide ribonucleotide substrates, representing an early step in purine biosynthesis [21] [20]. Inhibition of this enzyme by edatrexate polyglutamates contributes to the antiproliferative effects observed in rapidly dividing tumor cells that have high purine nucleotide requirements [22] [23]. The combined inhibition of both thymidylate and purine biosynthesis creates a comprehensive blockade of nucleotide synthesis that underlies the cytotoxic mechanism of edatrexate [1] [18].